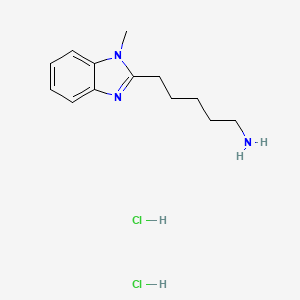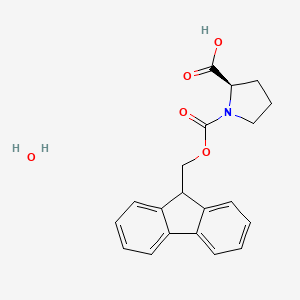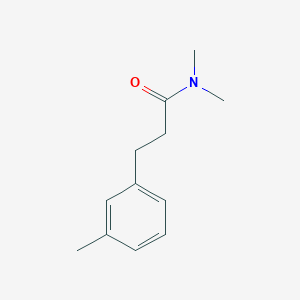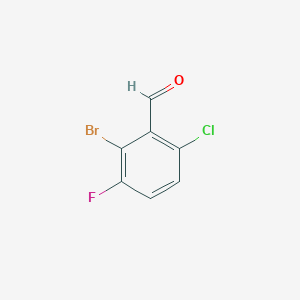
2-Bromo-6-chloro-3-fluorobenzaldehyde
概要
説明
2-Bromo-6-chloro-3-fluorobenzaldehyde is a compound with the molecular formula C7H3BrClFO . It is a white to yellow solid and is used for industrial and scientific research purposes . It is a benzaldehyde substituted with a bromine and a fluorine at the ortho-positions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrClFO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H . This indicates that the compound has a benzene ring with bromine, chlorine, and fluorine substituents, as well as an aldehyde group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.46 . It is a white to yellow solid and should be stored in a refrigerator . The compound is shipped at room temperature .科学的研究の応用
2-Bromo-6-chloro-3-fluorobenzaldehyde has been studied for its potential uses in the synthesis of a variety of compounds. It has been used as a starting material for the synthesis of several pharmaceuticals, including the anti-inflammatory drug diclofenac and the antifungal drug fluconazole. It has also been used in the synthesis of a variety of heterocyclic compounds, such as furans, thiophenes, and pyridines. Additionally, this compound has been used in the synthesis of a variety of polymers and dyes.
作用機序
2-Bromo-6-chloro-3-fluorobenzaldehyde has been studied for its potential mechanism of action. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 has been shown to reduce inflammation and pain. Additionally, this compound has been shown to inhibit the enzyme 5-alpha-reductase, which is involved in the metabolism of testosterone and other androgens. Inhibition of 5-alpha-reductase has been shown to reduce the symptoms of benign prostatic hyperplasia (BPH).
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain. Additionally, it has been shown to reduce the symptoms of benign prostatic hyperplasia (BPH) in men. In vitro studies have shown that it has a potent inhibitory effect on the enzyme cyclooxygenase-2 (COX-2) and the enzyme 5-alpha-reductase.
実験室実験の利点と制限
2-Bromo-6-chloro-3-fluorobenzaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a highly reactive compound, making it suitable for a variety of synthetic reactions. However, it is also highly toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for research on 2-Bromo-6-chloro-3-fluorobenzaldehyde. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential uses in the synthesis of other pharmaceuticals and heterocyclic compounds. Additionally, further research could be conducted to explore its potential uses in the synthesis of polymers and dyes. Finally, further research could be conducted to explore its potential uses in the treatment of various diseases and conditions.
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
2-bromo-6-chloro-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCMRZAMPZKYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-3-amine](/img/structure/B6362792.png)
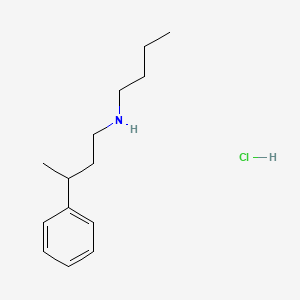
amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362839.png)
![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)
![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)
![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)
